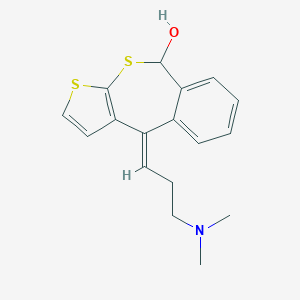
Griseorhodin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Griseorhodin A is a member of chromenes.
Aplicaciones Científicas De Investigación
Bioactivity and Biosynthesis
Griseorhodin A, a compound with significant bioactivity, is a member of the griseorhodin family. These aromatic polyketides are known for their inhibition of HIV reverse transcriptase and human telomerase. The diverse bioactivity of griseorhodins is mainly due to enzymatic oxidations influencing their profile. Notably, griseorhodins have shown enhancement in calcium uptake in mouse dorsal root ganglion primary cell culture assays and binding activity in human dopamine active transporter assays (Lin et al., 2014).
The biosynthesis of this compound involves a unique epoxyspiroketal moiety critical for its activity. The tailoring enzymes in its biosynthesis have been studied, shedding light on the oxidative modification of its polyaromatic tridecaketide precursor (Li & Piel, 2002).
Synthetic Approaches
Efforts have been made to synthetically access the carbon skeleton of this compound. A synthetic strategy involving acid-mediated spirocyclisation of a dihydroxyketone was developed, balancing the electronic interactions between naphthalene and isocoumarin ring systems (Atkinson et al., 2015).
Structural and Chemical Properties
The absolute configurations of this compound and other related compounds have been established using methods like vibrational circular dichroism (VCD) and density functional theory (DFT) calculations, contributing to a deeper understanding of their chemical nature (Ortega et al., 2017).
Pharmacophore Generation
This compound's unique spiroketal moiety is integral to its bioactivity. The biosynthesis involves the cleavage of four carbon-carbon bonds in a polyketide precursor, followed by an unusual epoxidation process. These insights are crucial for understanding the intricate biosynthetic pathways and potential for bioactive compound development (Yunt et al., 2009).
Propiedades
Número CAS |
11048-91-2 |
|---|---|
Fórmula molecular |
C25H16O12 |
Peso molecular |
508.4 g/mol |
Nombre IUPAC |
2',3,4,9-tetrahydroxy-7-methoxy-6'-methylspiro[3H-benzo[f][1]benzofuran-2,14'-5,12,15-trioxatetracyclo[8.5.0.03,8.011,13]pentadeca-1(10),2,6,8-tetraene]-4',5,8-trione |
InChI |
InChI=1S/C25H16O12/c1-6-3-7-4-8-19(17(29)11(7)24(32)34-6)36-25(23-20(8)35-23)22(31)14-16(28)12-9(26)5-10(33-2)15(27)13(12)18(30)21(14)37-25/h3-5,20,22-23,28-31H,1-2H3 |
Clave InChI |
MRNNMFMPNANLHB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C5C3O5)C(C6=C(C7=C(C(=C6O4)O)C(=O)C(=CC7=O)OC)O)O |
SMILES canónico |
CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C5C3O5)C(C6=C(C7=C(C(=C6O4)O)C(=O)C(=CC7=O)OC)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
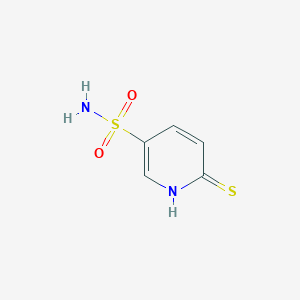
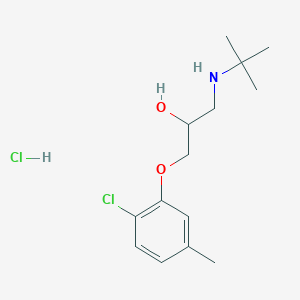
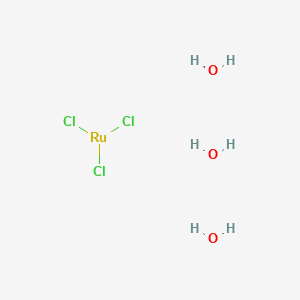

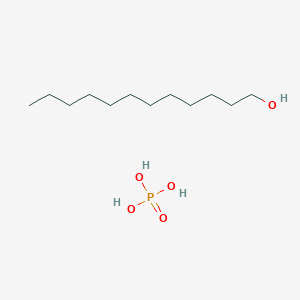
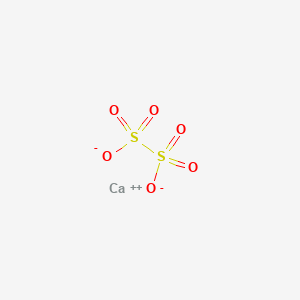

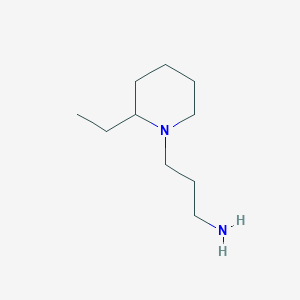
![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)

